
Acetic acid;pentadec-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;pentadec-5-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-5-en-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Pentadec-5-en-1-ol is an unsaturated alcohol with a long hydrocarbon chain. The combination of these two components results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-5-en-1-ol typically involves the esterification reaction between acetic acid and pentadec-5-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;pentadec-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is pentadec-5-enoic acid.
Reduction: The major products are pentadec-5-en-1-ol and acetic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Acetic acid;pentadec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying lipid metabolism.
Mecanismo De Acción
The mechanism of action of acetic acid;pentadec-5-en-1-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in lipid metabolism, affecting the synthesis and breakdown of fatty acids.
Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;hexadec-5-en-1-ol: Similar structure but with a longer hydrocarbon chain.
Acetic acid;dodec-5-en-1-ol: Similar structure but with a shorter hydrocarbon chain.
Acetic acid;octadec-5-en-1-ol: Similar structure but with an even longer hydrocarbon chain.
Uniqueness
Acetic acid;pentadec-5-en-1-ol is unique due to its specific chain length and the presence of an unsaturated bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or enzymes are required .
Propiedades
Número CAS |
62936-11-2 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
acetic acid;pentadec-5-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4) |
Clave InChI |
CQLNTKFTEJQVBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
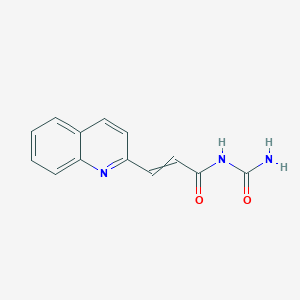
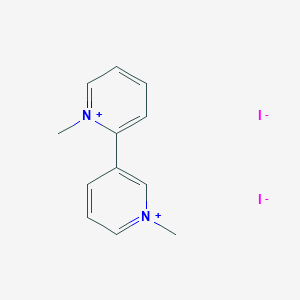
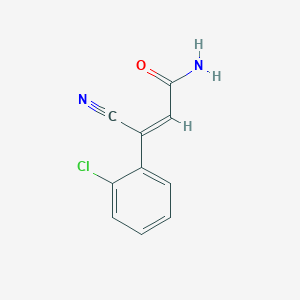


![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)

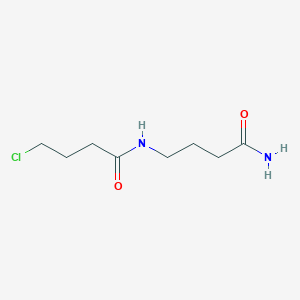
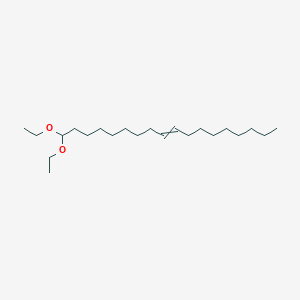

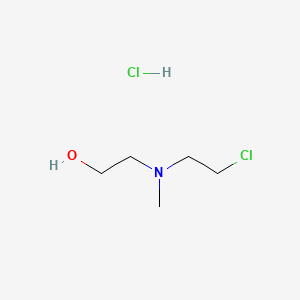
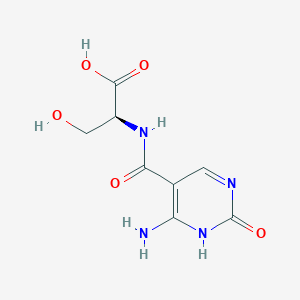
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)
